molecular formula C13H13FN2 B1299310 (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine CAS No. 724757-67-9

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine

Cat. No.: B1299310
CAS No.: 724757-67-9
M. Wt: 216.25 g/mol
InChI Key: PXEUSIGXIJBZBD-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine is an organic compound that features a fluorinated benzyl group attached to a pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine typically involves the reaction of 2-fluorobenzylamine with pyridine-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzyl ketone.

    Reduction: Formation of 2-fluorobenzylamine or 2-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorinated benzyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzylamine
  • 2-Fluorobenzyl alcohol
  • 2-Fluorobenzoyl chloride

Uniqueness

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine stands out due to its unique combination of a fluorinated benzyl group and a pyridinylmethylamine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its fluorinated nature enhances its stability and reactivity, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEUSIGXIJBZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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